N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Overview
Description
Samelisant, also known as SUVN-G3031, is a potent and selective histamine H3 receptor inverse agonist. It has shown promising potential in the treatment of sleep-related disorders such as narcolepsy. Samelisant exhibits good brain penetration and oral bioavailability, making it a viable candidate for therapeutic applications .
Preparation Methods
The synthesis of Samelisant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of purification steps to ensure high purity and yield . Industrial production methods focus on optimizing reaction conditions to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
Samelisant undergoes various chemical reactions, including:
Oxidation: Samelisant can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Samelisant can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Samelisant has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study histamine H3 receptor interactions and their effects on neurotransmission.
Biology: Samelisant is employed in research to understand the role of histamine H3 receptors in various biological processes.
Medicine: The compound is being investigated for its potential to treat narcolepsy and other sleep-related disorders.
Mechanism of Action
Samelisant exerts its effects by acting as an inverse agonist at histamine H3 receptors. By binding to these receptors, it inhibits their activity, leading to increased levels of histamine, dopamine, and norepinephrine in the brain. This modulation of neurotransmitter levels results in wake-promoting and anticataplectic effects, making Samelisant a promising candidate for the treatment of narcolepsy .
Comparison with Similar Compounds
Samelisant is unique in its high selectivity and potency as a histamine H3 receptor inverse agonist. Similar compounds include:
Pitolisant: Another histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with different pharmacokinetic properties.
Ciproxifan: A histamine H3 receptor antagonist with potential cognitive-enhancing effects. Compared to these compounds, Samelisant exhibits superior brain penetration and oral bioavailability, making it a more effective therapeutic agent.
Properties
CAS No. |
1394808-20-8 |
---|---|
Molecular Formula |
C21H33Cl2N3O3 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H |
InChI Key |
LCPQCTBHZPMVFX-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SUVN-G3031; SUVN G3031; SUVN-G 3031. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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